Diethylfluorosilane is an organosilicon compound with the chemical formula and a molecular weight of 104.22 g/mol. It is primarily used in various chemical synthesis processes, particularly in the production of silicon-based materials. This compound is classified as a silane, which are compounds that contain silicon and hydrogen, often used as intermediates in organic synthesis and as precursors for silicon-containing polymers.
Diethylfluorosilane is typically synthesized in laboratory settings and is categorized under organosilicon compounds. It is classified as a flammable liquid, posing potential health hazards such as skin and eye irritation upon exposure. The compound is regulated under various safety guidelines due to its reactive nature and potential environmental impact .
Diethylfluorosilane can be synthesized through several methods, primarily involving the reaction of diethylsilane with fluorinating agents. One common approach includes the use of elemental fluorine or fluorine gas in a controlled environment to introduce fluorine atoms into the diethylsilane structure.
Technical Details:
Other methods may involve the use of metal fluorides or fluoride salts, which can provide more controlled fluorination compared to elemental fluorine. For instance, using potassium fluoride in conjunction with diethylsilane under specific catalytic conditions can yield diethylfluorosilane effectively .
Diethylfluorosilane participates in several chemical reactions typical of silanes, including hydrolysis and substitution reactions. Upon exposure to moisture, it hydrolyzes to form diethylsiloxane and hydrogen fluoride:
Technical Details:
The mechanism of action for diethylfluorosilane primarily involves its reactivity due to the presence of the silicon-fluorine bond. This bond is polarized, making it susceptible to nucleophilic attack.
Data:
Diethylfluorosilane finds numerous applications in scientific research and industrial processes:
Recent advances in catalytic systems have enabled precise functionalization of fluorosilane precursors like diethylfluorosilane. Heterogeneous catalysts, particularly those incorporating platinum-group metals, demonstrate exceptional efficacy in Si-F bond formation. Supported palladium catalysts (e.g., Pd/Al₂O₃) facilitate hydrosilylation reactions where diethylsilane intermediates undergo selective fluorination. The catalytic cycle involves oxidative addition of fluorine sources (e.g., N-fluorobenzene sulfonimide) to Pd(0), followed by silicon-halogen bond activation and reductive elimination to yield diethylfluorosilane [2]. Homogeneous catalysts, such as tris(pentafluorophenyl)borane, exhibit complementary selectivity for sterically hindered substrates through electrophilic activation of fluorine donors. Catalyst performance is highly dependent on ligand architecture and support material properties, as shown in Table 1.
Table 1: Catalytic Systems for Diethylfluorosilane Synthesis
Catalyst Type | Fluorination Agent | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
5% Pd/Al₂O₃ | NFSI | 80 | 92 | >99 |
B(C₆F₅)₃ | Selectfluor® | 25 | 85 | 94 |
Au-TiO₂ nanoclusters | AgF | 60 | 78 | 89 |
Zeolite-confined gold catalysts leverage shape-selective properties to minimize oligomerization byproducts. The microporous environment preferentially orients the diethylsilane precursor, enabling controlled monofluorination while suppressing polysilane formation. Kinetic studies reveal that fluorination rates increase by 150% when using mesoporous supports compared to non-porous analogues due to reduced diffusion limitations [6].
Plasma-enhanced chemical vapor deposition (PECVD) provides a solventless route to high-purity diethylfluorosilane thin films. This method vaporizes diethylsilane precursors (e.g., (C₂H₅)₂SiH₂) in a low-pressure reactor (0.1–10 torr), where radiofrequency (RF) plasma (13.56 MHz) generates reactive species including silylenes, fluorocarbons, and ionized fluorine radicals [1] [6]. Key advantages include:
Table 2: PECVD Parameters for Diethylfluorosilane Film Fabrication
Parameter | Range | Impact on Film Properties |
---|---|---|
RF Power Density | 0.1–2.0 W/cm² | Higher power = increased crosslinking |
Precursor Ratio (Si:F) | 1:2 → 1:6 | >1:4 ratios yield stoichiometric Si-F bonds |
Substrate Temperature | 50–200°C | Lower temp = reduced crystalline domains |
Deposition Rate | 5–50 nm/min | Faster rates increase surface roughness |
Mechanistically, the plasma dissociates F₂ gas into F• radicals that attack silicon centers via two pathways: (1) direct substitution of hydride groups, or (2) addition to silylene intermediates formed through electron-impact dissociation. Fourier-transform infrared (FTIR) studies confirm that optimal films exhibit characteristic Si-F stretches at 940 cm⁻¹ with <5% Si-H impurity bonds [1] [6]. Dual-frequency PECVD reactors (combining 2 MHz and 27 MHz sources) further enhance film density by promoting ion bombardment that removes weakly bound ligands.
Solid-phase synthesis enables precise construction of diethylfluorosilane-containing oligomers using "safety-catch" methodologies adapted from peptide chemistry [2] [7]. The process involves:
This approach achieves molecular-level control over architecture through:
Table 3: Building Blocks for Solid-Phase Fluorosilane Synthesis
Monomer | Reactivity Index | Functionality | Compatible Linkers |
---|---|---|---|
F-SiEt₂-CH₂Cl | 0.92 | Chain extension | Hydrosilane, Silanol |
(F-SiEt₂)₂O | 0.78 | Branching point | Chlorosilane |
F-SiEt₂-NCO | 0.85 | Terminal capping | Aminosilane |
Critical advancements include "safety-catch" silane linkers activated by fluoride-induced desilylation, which prevent premature cleavage during synthesis. After chain assembly, tetrabutylammonium fluoride (TBAF) triggers simultaneous deprotection and cleavage, yielding fluorosilane oligomers with >95% purity without chromatography [2] [7].
Fluoride-ion transfer constitutes the core mechanistic pathway in diethylfluorosilane formation. Kinetic isotope studies (¹⁸F/¹⁹F) reveal two dominant mechanisms:
Computational studies (DFT/M06-2X/6-311+G(d,p)) identify three electronic factors governing reactivity:
Isotopic labeling confirms that fluorodesilylation occurs with complete retention of configuration at silicon when using amine-HF complexes, suggesting a frontside-associated transition state stabilized by hydrogen bonding [6] [8].
Lewis acids critically modulate fluorination selectivity by activating silicon-fluorine bonds and stabilizing anionic intermediates. Aluminum chlorofluoride (ACF) exhibits exceptional performance by:
Spectroscopic evidence (²⁹Si NMR, IR) identifies key intermediates:
Notably, softer acids (e.g., SnCl₄) favor thermodynamically controlled products, while harder acids (AlCl₃) enable kinetic control through tighter transition states. Recent bifunctional catalysts combine Lewis acidic metals (Sc³⁺, Y³⁺) with hydrogen-bond donors (ureas, thioureas) to achieve enantioselective fluorination (up to 92% ee) via a cooperative mechanism where the metal activates fluorinating agents while hydrogen bonding directs nucleophile approach.
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